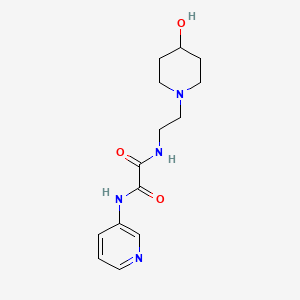
N1-(2-(4-羟基哌啶-1-基)乙基)-N2-(吡啶-3-基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-(4-hydroxypiperidin-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide is a synthetic organic compound that features a piperidine ring, a pyridine ring, and an oxalamide linkage
科学研究应用
N1-(2-(4-hydroxypiperidin-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: Used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Pharmacology: Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of other complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-hydroxypiperidin-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide typically involves the following steps:
-
Formation of the Piperidine Derivative: : The starting material, 4-hydroxypiperidine, is reacted with an appropriate alkylating agent to introduce the ethyl group. This step is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
-
Coupling with Pyridine Derivative: : The resulting intermediate is then coupled with a pyridine derivative. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
-
Formation of Oxalamide Linkage: : The final step involves the formation of the oxalamide linkage. This is typically achieved by reacting the intermediate with oxalyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of N1-(2-(4-hydroxypiperidin-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.
化学反应分析
Types of Reactions
-
Oxidation: : The hydroxyl group on the piperidine ring can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
-
Reduction: : The oxalamide linkage can be reduced to form amines. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
-
Substitution: : The pyridine ring can undergo electrophilic substitution reactions. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of piperidinone derivatives.
Reduction: Formation of ethylamine derivatives.
Substitution: Formation of halogenated or nitrated pyridine derivatives.
作用机制
The mechanism of action of N1-(2-(4-hydroxypiperidin-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may bind to a receptor and block its activity, thereby modulating a biological response.
相似化合物的比较
Similar Compounds
- N1-(2-(4-hydroxypiperidin-1-yl)ethyl)-N2-(pyridin-2-yl)oxalamide
- N1-(2-(4-hydroxypiperidin-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide
Uniqueness
N1-(2-(4-hydroxypiperidin-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide is unique due to its specific substitution pattern and the presence of both piperidine and pyridine rings. This unique structure allows it to interact with a distinct set of biological targets, potentially leading to unique pharmacological properties compared to its analogs.
属性
IUPAC Name |
N-[2-(4-hydroxypiperidin-1-yl)ethyl]-N'-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c19-12-3-7-18(8-4-12)9-6-16-13(20)14(21)17-11-2-1-5-15-10-11/h1-2,5,10,12,19H,3-4,6-9H2,(H,16,20)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVFDOJMGVHJSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCNC(=O)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
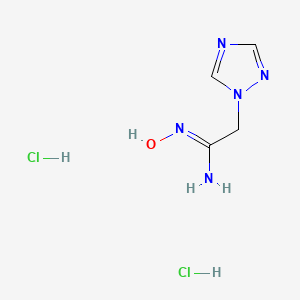
![[4-(Trifluoromethyl)pyrimidin-2-yl]methanamine hydrochloride](/img/structure/B2554951.png)

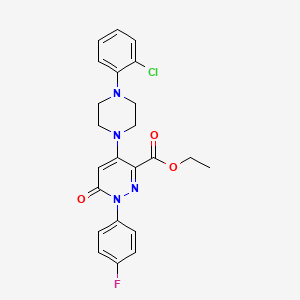
![Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2554956.png)
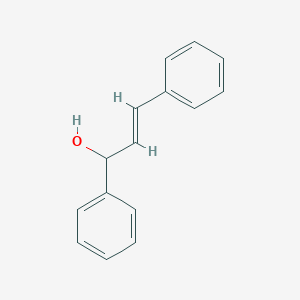
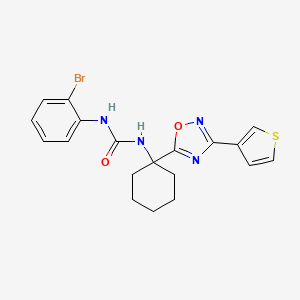
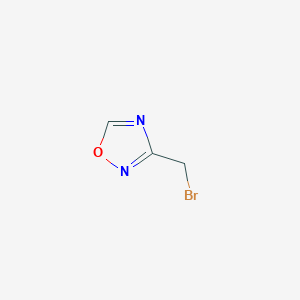
![N-[2-(furan-2-yl)-2-methoxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2554965.png)
![5-methyl-3-oxo-2-phenyl-N-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2554966.png)
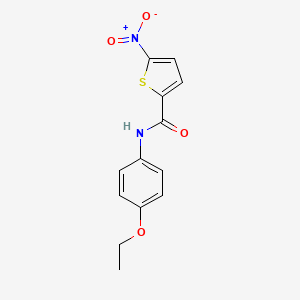
![benzyl 2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/new.no-structure.jpg)
![2-{[8-Ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2554969.png)
![1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]pentan-1-one](/img/structure/B2554970.png)
